molecular formula C15H15ClN4O3 B2665163 3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034250-37-6

3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2665163
CAS No.: 2034250-37-6
M. Wt: 334.76
InChI Key: PZQXKQBPYPMELL-UHFFFAOYSA-N
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Description

3-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2034250-37-6) is a chemical compound with the molecular formula C 15 H 15 ClN 4 O 3 and a molecular weight of 334.76 g/mol . This reagent features a distinct molecular structure combining pyrimidine and pyrrolidine motifs, which are of significant interest in medicinal chemistry. Compounds with similar pyrimidine-based structures are investigated for their potential as sodium channel blockers . As such, this compound serves as a valuable building block and chemical probe for researchers in pharmacology and neurobiology, particularly for studies focused on pain pathways, including neuropathic and inflammatory pain models . The product is provided for chemical research and analysis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-19-5-2-3-12(13(19)21)14(22)20-6-4-11(9-20)23-15-17-7-10(16)8-18-15/h2-3,5,7-8,11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQXKQBPYPMELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives are widely explored for their bioactivity. Key structural analogs include:

Compound Name Substituents at 3- and 5-Positions Molecular Weight Key Features
Target Compound 3-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl) ~406.8 g/mol Chloropyrimidine, pyrrolidine linker
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one 3-Biphenyl, 5-phenylamino ~330.4 g/mol Aromatic substituents, hydrogen bonding via NH
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 3-Chlorophenyl, 5-phenylamino ~298.7 g/mol Chlorine enhances lipophilicity
3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one 3-Hydroxymethyl 139.15 g/mol Polar group, potential for derivatization
3-(Chloromethyl)-1-methylpyridin-2(1H)-one 3-Chloromethyl 157.6 g/mol Reactive site for further coupling

Key Observations :

  • The target compound’s pyrrolidine-carbonyl-chloropyrimidine substituent introduces steric bulk and electronic effects distinct from simpler aryl or hydroxymethyl groups.
  • The 5-chloropyrimidine moiety may enhance binding to kinases or nucleotide-binding proteins compared to phenyl or acetylphenyl groups .
  • Compared to 3-(hydroxymethyl) derivatives , the target compound’s reduced polarity could improve membrane permeability but may require formulation optimization for solubility.

Physicochemical Properties

  • Lipophilicity : The chloropyrimidine and pyrrolidine groups increase logP compared to hydroxymethyl or chloromethyl derivatives, favoring target engagement in hydrophobic pockets .
  • Solubility : Polar analogs like 3-hydroxymethyl derivatives exhibit higher aqueous solubility, whereas the target compound may require co-solvents for in vivo studies.

Biological Activity

The compound 3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound's structure comprises several key components that contribute to its biological activity:

  • Pyrrolidine Ring : This five-membered nitrogen-containing ring is known for influencing pharmacological properties.
  • Chloropyrimidine Moiety : Known for various biological activities, including antiviral and anticancer effects.
  • Indole Group : Often associated with neuroactive effects, studied for potential in treating neurological disorders.

Biological Activity Overview

Research on similar compounds suggests that this molecule may exhibit significant biological activities, including:

Antiproliferative Effects

Compounds with structures similar to this compound have demonstrated substantial antiproliferative effects against various cancer cell lines. For instance, derivatives of chloropyrimidine have shown GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating strong antiproliferative activity .

Enzyme Inhibition

The compound may interact with key enzymes involved in cancer progression. Inhibitors targeting the epidermal growth factor receptor (EGFR) pathway have been noted for their potential in cancer treatment, with effective compounds often exhibiting IC50 values below 100 nM .

The mechanism of action for this compound likely involves several pathways:

  • Binding to Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity and altering cellular processes.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, a critical factor in therapeutic efficacy.
  • Anti-inflammatory Properties : Pyrimidine derivatives are noted for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to this compound. Below are notable findings:

StudyCompoundActivityIC50/EC50 Values
6ARXRα antagonist; antiproliferativeEC50 = 1.68 ± 0.22 µM; IC50 < 10 µM against HepG2 and A549
α-Ketoamide 1PLAAT enzyme inhibitorPotency varies; specific IC50 values not provided
Ethyl derivativesAnti-fibrosisIC50 = 45.69 μM and 45.81 μM

Notable Findings from Studies

  • Anticancer Activity : The study on RXRα antagonists revealed strong antiproliferative activity against human cancer cell lines with low cytotoxicity in normal cells .
  • Mechanistic Insights : Molecular docking studies predict binding modes for RXRα-LBD and related compounds, indicating potential pathways for inducing apoptosis .
  • Anti-fibrotic Properties : Certain derivatives showed effective inhibition of collagen expression, suggesting potential applications in fibrosis treatment .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for therapeutic applications in treating conditions such as cancer and neurodegenerative diseases.

1. Enzyme Inhibition:
Research indicates that derivatives of pyrimidine compounds, including those similar to 3-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, can inhibit enzymes involved in lipid metabolism and signaling pathways. For instance, studies have shown that modifications to pyrimidine derivatives can enhance their potency as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a target implicated in various metabolic disorders .

2. Anticancer Activity:
Compounds featuring pyrimidine moieties have demonstrated anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural attributes of this compound may contribute to its efficacy against certain cancer types through modulation of key cellular pathways .

3. Neuroprotective Effects:
The neuroprotective potential of pyrimidine derivatives has been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's. Compounds that interact with neuroinflammatory pathways are being developed to mitigate the effects of oxidative stress and inflammation in neuronal tissues .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that:

  • Substituent Variations: The introduction of different substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity for biological targets. For example, modifications at specific positions have been shown to enhance inhibitory activity against NAPE-PLD by improving binding affinity and lipophilicity .
  • Conformational Restrictions: Modifying the conformation of side chains, such as replacing certain groups with more rigid structures, can lead to increased biological activity. This is particularly relevant when designing inhibitors that need to fit into specific enzyme active sites .

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:

Case Study 1: Inhibition of NAPE-PLD
A study examined a series of pyrimidine derivatives where one compound demonstrated an IC50 value of 72 nM against NAPE-PLD, indicating strong inhibitory potential. The structural modifications made to enhance lipophilicity resulted in a significant increase in potency compared to earlier iterations .

Case Study 2: Antitumor Activity
In vitro assays using cancer cell lines showed that a related compound led to a reduction in cell viability by inducing apoptosis through caspase activation pathways. This suggests that the pyrimidine scaffold can be effectively utilized in developing anticancer agents .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolidine-pyrimidine-pyridinone scaffold in this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of a diamine or amino alcohol precursor under basic conditions.
  • Step 2 : Introduction of the 5-chloropyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position.
  • Step 3 : Carbonyl coupling (e.g., using carbodiimide reagents like EDC/HOBt) to link the pyrrolidine to the 1-methylpyridin-2(1H)-one moiety. Critical parameters include reaction temperature control (e.g., 0–5°C for SNAr) and purification via column chromatography to isolate intermediates .

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinone carbonyl at ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weights (e.g., exact mass for C₁₅H₁₄ClN₅O₃: calculated 355.0742) .
  • X-ray Crystallography : For unambiguous stereochemical assignments if chiral centers are present (as in related pyrrolidine derivatives) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in biological assays?

Solubility discrepancies often arise from solvent polarity and pH variations. For example:

  • Polar solvents : DMSO or methanol may dissolve the compound at >10 mM, but aggregation can occur in aqueous buffers.
  • Mitigation : Use co-solvents (e.g., <1% Tween-80) or salt forms (e.g., hydrochloride) to enhance aqueous stability. Solubility should be validated via dynamic light scattering (DLS) before bioassays .

Q. What computational methods are suitable for predicting target interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model binding to pyrimidine/pyridine-recognizing targets (e.g., kinase ATP pockets).
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • SAR Analysis : Compare with analogs (e.g., 5-fluoro or 5-bromo pyrimidine variants) to identify critical substituents for activity .

Q. How should researchers address contradictory biological activity data across different cell lines?

Contradictions may stem from:

  • Cell-specific metabolism : Cytochrome P450 enzymes in hepatic cells (e.g., HepG2) may degrade the compound faster than in other lines.
  • Experimental Design : Normalize data to cell viability (MTT assay) and use orthogonal assays (e.g., Western blot for target inhibition).
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance across replicates .

Methodological Guidance

Q. What purification techniques optimize yield for the final compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >95% purity.
  • Crystallization : Use ethyl acetate/hexane mixtures to isolate crystalline forms for improved stability .

Q. How to design dose-response studies for in vitro efficacy evaluation?

  • Range Selection : Start with 0.1–100 µM based on IC₅₀ estimates from preliminary screens.
  • Controls : Include a positive control (e.g., staurosporine for kinase inhibition) and vehicle (DMSO) to exclude solvent effects.
  • Data Fitting : Use nonlinear regression (GraphPad Prism) to calculate Hill coefficients and EC₅₀ values .

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